

# 4-Fluoro-3-(trifluoromethyl)phenylboronic acid physical properties

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## Compound of Interest

Compound Name:	4-Fluoro-3-(trifluoromethyl)phenylboronic acid
Cat. No.:	B070890

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An In-depth Technical Guide on **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**

## Introduction

**4-Fluoro-3-(trifluoromethyl)phenylboronic acid** is a versatile organoboron compound with the chemical formula  $C_7H_5BF_4O_2$ .<sup>[1][2]</sup> It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility in various chemical transformations.<sup>[1]</sup>

This compound is widely recognized for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds to assemble complex molecules like pharmaceuticals and agrochemicals.<sup>[1][3]</sup> The trifluoromethyl group often improves metabolic stability and lipophilicity in drug candidates, making this reagent highly valuable for drug development professionals.<sup>[1]</sup> This guide provides a comprehensive overview of its physical properties, experimental protocols for its use, and key reaction pathways.

## Physical and Chemical Properties

The physical and chemical characteristics of **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	182344-23-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BF <sub>4</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	207.92 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	170-174 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	268.7 ± 50.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.503 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Solubility	Soluble in methanol	<a href="#">[2]</a>
pKa	Data not available. The presence of electron-withdrawing groups (fluorine and trifluoromethyl) is expected to lower the pKa compared to unsubstituted phenylboronic acid, increasing its Lewis acidity. <a href="#">[5]</a> <a href="#">[6]</a>	
Storage	Store at room temperature in a dry, dark place.	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectral Data

While specific spectral data for **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** is not readily available in the provided search results, a general characterization using standard spectroscopic techniques can be described.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Aromatic protons would appear as complex multiplets due to coupling with each other and with the <sup>19</sup>F nuclei.

- $^{13}\text{C}$  NMR: Signals corresponding to the seven carbon atoms would be observed, with their chemical shifts influenced by the attached fluorine and trifluoromethyl groups.
- $^{19}\text{F}$  NMR: Two distinct signals would be expected, one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group.
- $^{11}\text{B}$  NMR: A single peak typical for a tri-coordinated boronic acid species is expected.[6]
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group (broad band around  $3200\text{-}3600\text{ cm}^{-1}$ ), B-O stretching (around  $1300\text{-}1400\text{ cm}^{-1}$ ), and C-F stretching (around  $1100\text{-}1300\text{ cm}^{-1}$ ).
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its isotopic mass.

## Experimental Protocols

Detailed methodologies are critical for the successful application of **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** in research and development.

## General Synthesis Protocol

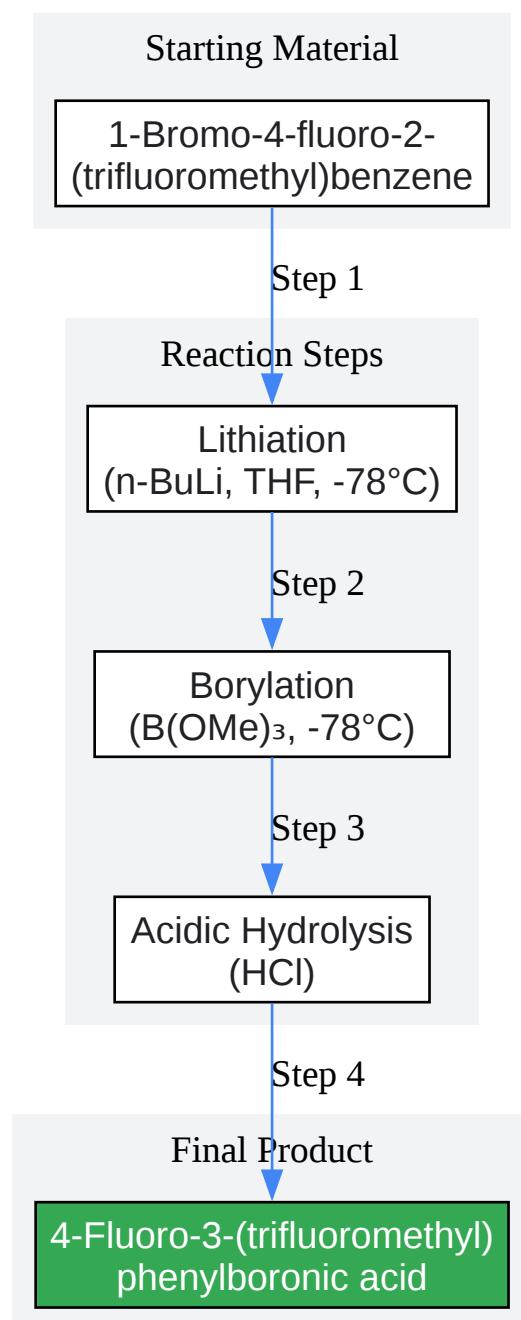
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** is outlined below.

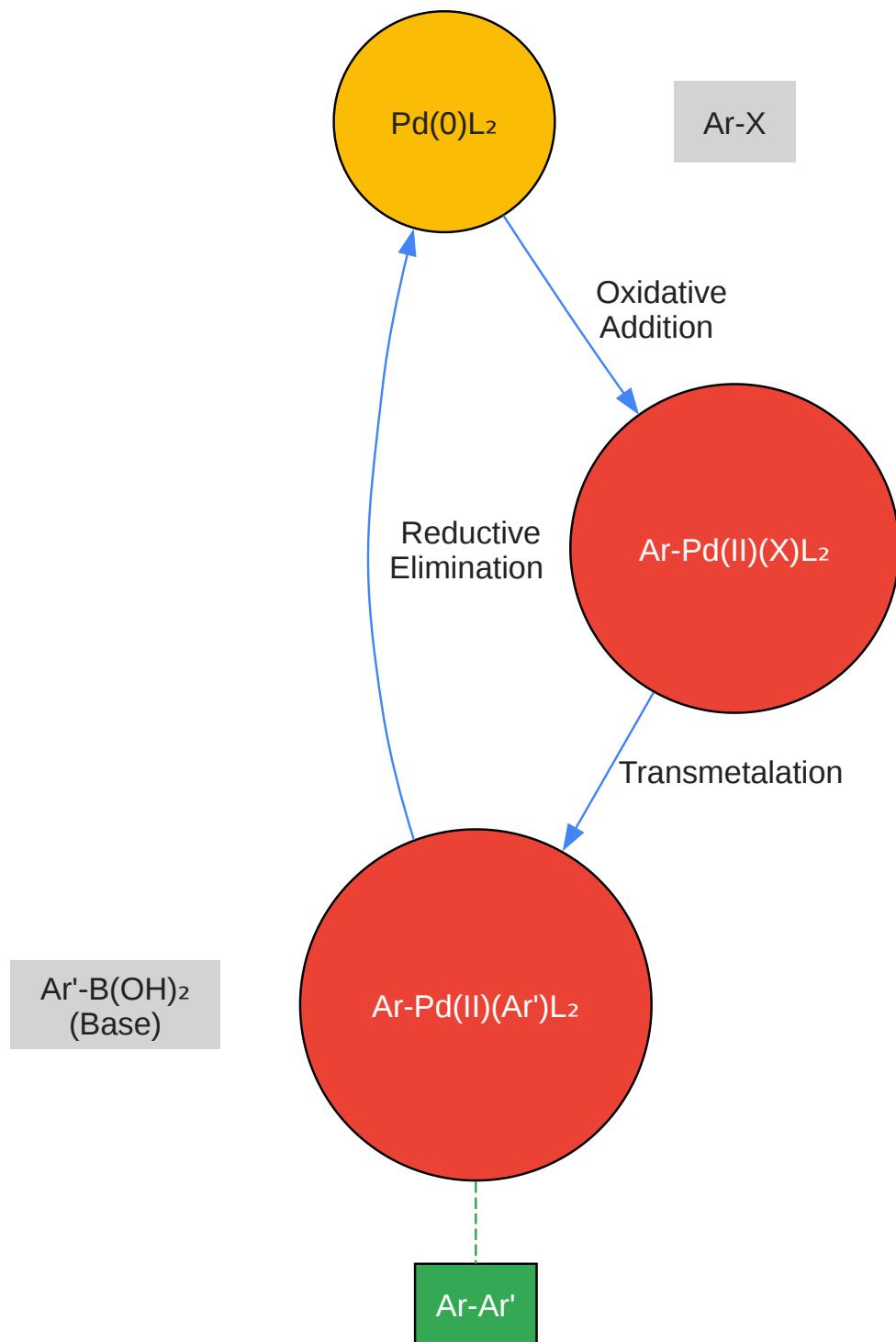
Reaction: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene + n-Butyllithium → Intermediate Lithiate  
Intermediate Lithiate + Trimethyl borate → Boronate Ester Intermediate Boronate Ester  
Intermediate + Acidic Hydrolysis → **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**

Procedure:

- Under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) in a flame-dried flask.[5][7]
- Cool the solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.[5][7]

- Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while maintaining the low temperature.[7]
- After the addition is complete, stir the mixture at -78 °C for one hour to ensure complete formation of the lithiated intermediate.[7]
- In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.[5]
- Transfer the freshly prepared lithiated intermediate into the trimethyl borate solution via a cannula.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
- Quench the reaction by adding dilute hydrochloric acid and stir for one hour to hydrolyze the boronate ester.[7]
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
- Purify the crude solid by recrystallization to obtain pure **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**.





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